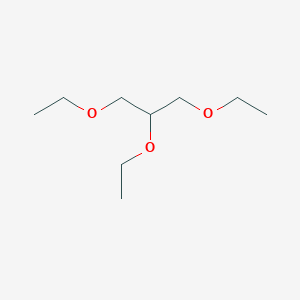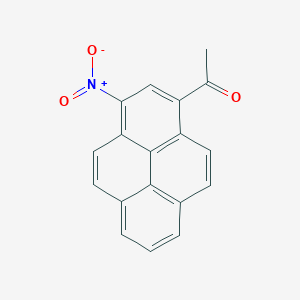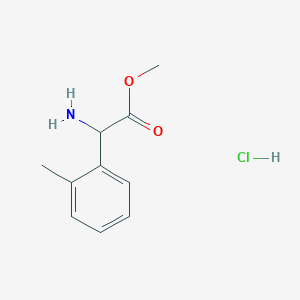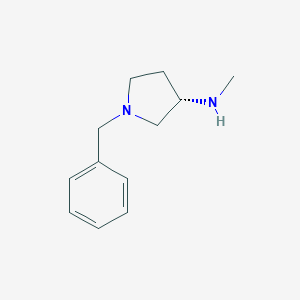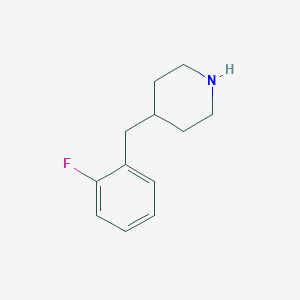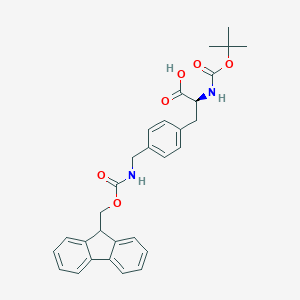
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties. The compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its high yield and purity. The compound has also been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
For the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound could also be studied for its potential use in treating other diseases and conditions such as cancer, diabetes, and cardiovascular disease. In addition, further research could be conducted on the mechanism of action of the compound to better understand its effects on the body. Finally, the synthesis method could be optimized to improve yield and purity, making it more accessible for researchers.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-butyl-2-methyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carbonitrile. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The yield of the compound is generally high, and the purity can be improved by using different purification techniques.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential application in drug development. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have antibacterial and antifungal properties.
Propiedades
Número CAS |
168152-83-8 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C24H24N8O |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
7-butyl-2-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-4-9-21-20(23(33)26-24-25-15(2)29-32(21)24)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)22-27-30-31-28-22/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
Clave InChI |
RNCQLNRHFQXNSH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



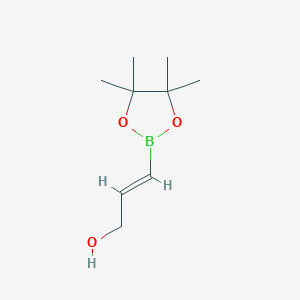


![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
